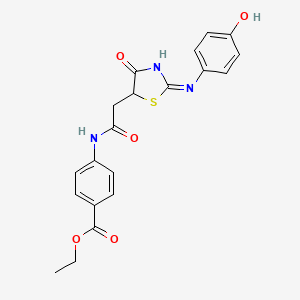

(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzoic acid, which is a common motif in medicinal chemistry due to its aromatic ring structure that can participate in various chemical reactions . The presence of the ethyl group, the imino group, and the thiazolidinone ring suggests that this compound could have interesting chemical properties and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazolidinone ring, and the imine group. These functional groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic ring, the imine group, and the thiazolidinone ring. These groups could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the polar functional groups could influence its solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen

Iodide Ion Detection

This compound has been utilized in the development of an electrochemical sensor for the detection of iodide ions . The sensor’s high sensitivity to iodide ions makes it particularly useful in environmental monitoring and healthcare, as iodide levels are crucial for thyroid function and overall health.

Synthesis of Azo Dyes and Dithiocarbamates

The structural features of this compound make it a valuable starting material for the synthesis of azo dyes and dithiocarbamates . These substances have wide applications, ranging from textile dyeing to the production of agricultural chemicals.

Anticancer Activity

Thiazolidine derivatives, which include the core structure of this compound, have shown promise in anticancer research . Their ability to inhibit the growth of cancer cells can be harnessed to develop new therapeutic agents.

Neuroprotective and Antioxidant Properties

The compound’s thiazolidine moiety is associated with neuroprotective and antioxidant activities . This suggests potential applications in the treatment of neurodegenerative diseases and in combating oxidative stress.

Antimicrobial and Anti-inflammatory Uses

Due to its pharmacological properties, this compound can be explored for antimicrobial and anti-inflammatory applications . Its efficacy against various pathogens and in reducing inflammation could lead to new treatments for infectious diseases and inflammatory conditions.

Probe Design for Biological Studies

The compound’s diverse therapeutic and pharmaceutical activities make it suitable for probe design in biological studies . It can be used to investigate biological pathways and identify targets for drug development.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-3-5-13(6-4-12)21-17(25)11-16-18(26)23-20(29-16)22-14-7-9-15(24)10-8-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIWGTTVTSGDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)

![4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2993637.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)

![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)